molecular formula C20H27N3O5 B2563178 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide CAS No. 894035-34-8

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide

Cat. No.: B2563178
CAS No.: 894035-34-8
M. Wt: 389.452
InChI Key: IPKLMNMUQUBWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a polycyclic structure combining a 2,3-dihydro-1,4-benzodioxin moiety, a pyrrolidin-5-one ring, and a piperidine carboxamide substituted with a hydroxyethyl group. The hydroxyethyl substituent may enhance solubility and influence pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c24-8-6-15-3-1-2-7-22(15)20(26)21-14-11-19(25)23(13-14)16-4-5-17-18(12-16)28-10-9-27-17/h4-5,12,14-15,24H,1-3,6-11,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKLMNMUQUBWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and pyrrolidinone intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further reacted with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, reduction could produce alcohols or alkanes, and substitution reactions could result in a wide variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7)

  • Structural Differences: Replaces the benzodioxin and pyrrolidinone with a benzoxazinone and piperazine. The pyridine ring includes electron-withdrawing substituents (Cl, CF₃), which increase lipophilicity compared to the hydroxyethyl group in the target compound.
  • Functional Implications: The trifluoromethyl group may improve blood-brain barrier penetration but reduce aqueous solubility.

2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic Acid (CAS 115948-90-8)

  • Structural Differences: Contains a quinazoline dione core and a phenylpropanoic acid chain instead of benzodioxin and piperidine. The carboxylic acid group enables ionic interactions, unlike the carboxamide in the target compound.
  • Functional Implications : Likely targets enzymes like dihydrofolate reductase due to the quinazoline motif. The absence of a heterocyclic amine (piperidine) may limit CNS activity .

2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9)

  • Structural Differences: A benzamide linked to pyridine-pyrimidine hybrids. Lacks the oxygen-rich benzodioxin and flexible pyrrolidinone.

N-(3-Chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (CAS 356090-88-5)

  • Structural Differences: Features an isoindole dione core with a methoxypropyl chain and chlorophenyl group. The isoindole system is planar, contrasting with the non-planar benzodioxin in the target compound.
  • Functional Implications : The methoxypropyl group may enhance membrane permeability, while the chloro-methylphenyl substituent could confer selectivity for hydrophobic binding pockets .

Comparative Analysis Table

Compound CAS Number Key Structural Features Hypothesized Properties
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide Not Provided Benzodioxin, pyrrolidinone, hydroxyethyl-piperidine Moderate solubility, CNS activity potential, metabolic stability via hydroxyethyl group
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 866137-49-7 Benzoxazinone, Cl/CF₃-pyridine, piperazine High lipophilicity, kinase inhibition potential, reduced solubility
2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid 115948-90-8 Quinazoline dione, phenylpropanoic acid Enzyme inhibition (e.g., DHFR), limited CNS penetration
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide 478039-51-9 Pyridine-pyrimidine, benzamide, Cl substituent Kinase inhibition, moderate solubility, potential for oral bioavailability
N-(3-Chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide 356090-88-5 Isoindole dione, methoxypropyl, chlorophenyl Hydrophobic target selectivity, enhanced membrane permeability

Key Research Findings and Limitations

  • Structural Insights : The hydroxyethyl group in the target compound may offer a balance between solubility and metabolic stability compared to halogenated analogs (e.g., Cl, CF₃) in CAS 866137-49-7 and 478039-51-9 .
  • Therapeutic Potential: Compounds with benzodioxin/benzoxazin cores (target compound and CAS 866137-49-7) are hypothesized to modulate CNS targets, while quinazoline/isoindole derivatives (CAS 115948-90-8, 356090-88-5) may target enzymes or kinases .
  • Data Gaps : Direct pharmacological or pharmacokinetic comparisons are absent in the provided evidence. Further experimental studies are required to validate these hypotheses.

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(2-hydroxyethyl)piperidine-1-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H24N2O4
Molecular Weight 344.41 g/mol
CAS Number 921496-25-5

This compound features a piperidine ring substituted with a hydroxyethyl group, which is critical for its biological activity.

The primary biological activity of this compound is attributed to its interaction with cholinergic systems. It acts as an inhibitor of cholinesterases, enzymes responsible for the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, the compound enhances cholinergic signaling, which can lead to improved cognitive functions and synaptic transmission .

Pharmacological Effects

  • Neuroprotective Effects : The inhibition of cholinesterases has been linked to neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate antimicrobial properties against various bacterial strains. This activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Vasorelaxant Activity : Some derivatives related to this compound have shown vasorelaxant effects, indicating potential applications in cardiovascular health .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

  • Inhibitory concentrations (IC50) for AChE were found to be around 157.31 μM, while BChE showed a more potent inhibition with an IC50 of 46.42 μM .

Cell Line Studies

Research involving various cancer cell lines has indicated that derivatives of this compound can exhibit antiproliferative effects. For example:

  • Compounds similar in structure were tested against breast and colon cancer cell lines, demonstrating significant inhibition of cell growth .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparative analysis with related compounds was conducted:

CompoundCholinesterase Inhibition (IC50)Antimicrobial ActivityNotes
N-[1-(2,3-dihydro-1,4-benzodioxin)]157.31 μM (AChE), 46.42 μM (BChE)ModerateNeuroprotective potential
1-(2,3-Dihydro-1,4-benzodioxin)Not specifiedSignificant against E. coliPotential for broader antimicrobial applications
Other derivativesVaries widelyVaries widelyDifferent substitutions lead to varied activities

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A two-step synthesis is typically employed: (1) coupling of the pyrrolidinone core with the benzodioxin moiety via nucleophilic substitution, followed by (2) carboxamide formation using 2-(2-hydroxyethyl)piperidine. Optimization should focus on solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C for Step 1), and catalyst screening (e.g., HATU for amide bond formation). Utilize factorial design experiments to evaluate interactions between variables (e.g., molar ratios, reaction time) . AI-driven platforms like COMSOL Multiphysics can simulate reaction kinetics to predict optimal conditions .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with ammonium acetate buffer (pH 6.5, as per pharmacopeial guidelines) and gradient elution (acetonitrile/water) to resolve impurities. Validate with retention time consistency (±2%) and mass accuracy (<5 ppm) .
  • NMR : Prioritize 13C^{13}\text{C}-DEPT for stereochemical confirmation of the pyrrolidinone and piperidine moieties. Compare chemical shifts against reference standards for benzodioxin derivatives .
  • XRD : Resolve crystallinity issues affecting bioavailability by analyzing lattice parameters under controlled humidity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidative degradation. Monitor for hydrolytic byproducts using stability-indicating HPLC methods .
  • PPE : Use nitrile gloves, polycarbonate goggles, and fume hoods (≥0.5 m/s airflow) during synthesis. Degradation products may include reactive carbonyl intermediates; conduct toxicity screening via Ames test protocols .

Advanced Research Questions

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR) for pharmacological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., CHARMM36) to assess interactions with CYP450 isoforms. Validate docking scores (ΔG < –8 kcal/mol) against in vitro inhibition assays .
  • QSAR Models : Train models on analogs with benzodioxin scaffolds using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors. Prioritize compounds with TPSA < 90 Ų for blood-brain barrier penetration .

Q. What methodologies resolve contradictory bioactivity data across in vitro assay systems?

  • Methodological Answer :
  • Assay Replication : Conduct triplicate experiments in multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess cell-type-specific responses. Normalize data using β-galactosidase controls .
  • Data Harmonization : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., serum batch differences, incubation time). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What advanced impurity profiling strategies should quantify degradation products under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1N HCl), and UV light (ICH Q1B guidelines). Monitor using UPLC-PDA with a method validated for:
ImpurityMolecular FormulaCAS No.Detection Limit
OxidativeC27H33F2N7O41346602-28-50.05%
HydrolyticC25H29F2N5O5158697-67-70.03%
  • HRMS/MS : Fragment ions at m/z 452.2 (M+H)+ and 289.1 (M-C7H8O2)+ confirm cleavage patterns. Use isotope dilution for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.